molecular formula C51H84O22 B192190 Protodioscin CAS No. 55056-80-9

Protodioscin

Cat. No.: B192190
CAS No.: 55056-80-9
M. Wt: 1049.2 g/mol
InChI Key: LVTJOONKWUXEFR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Protodioscin, a natural furostanol saponin, primarily targets the androgen receptors in cells . It increases the concentration of these receptors, making the organism more sensitive to androgens like testosterone and dihydrotestosterone (DHT) . In the context of plants, the root system of Arabidopsis thaliana was identified as the main target of this compound .

Mode of Action

This compound interacts with its targets by increasing androgen receptor immunoreactivity . This means it enhances the organism’s sensitivity to androgens, which are hormones that play a role in male traits and reproductive activity. In plants, this compound modifies auxin distribution and transport, causing an accumulation of auxin in the region of root maturation and altering proteins responsible for auxin efflux .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of pulmonary fibrosis, it targets the NBR1-p62-Nrf2 axis to reduce oxidative stress . In plants, it interferes with the auxin transport pathway, leading to changes in root morphology .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. After intravenous injection, this compound displayed dose-dependent pharmacokinetics, with a good linearity found in the regression analysis of the area under the curve (AUC) versus dose . The plasma concentrations of this compound declined rapidly with an elimination half-life ranging from 25.56 to 29.32 minutes . It’s important to note that this compound has been reported to have low bioavailability in vivo .

Result of Action

The action of this compound leads to various molecular and cellular effects. In the context of pulmonary fibrosis, this compound decreases the levels of fibrosis markers and oxidative stress markers, and activates Nrf2 in mice . In plants, it causes a high inhibitory effect on the primary root length, accompanied by a significant increase in the lateral root number and root hair density .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in stress reactions such as when plants are attacked by herbivorous insects or during pathogen infection, the increase in the saponin contents in plants is usually mediated by hormones . .

Biochemical Analysis

Biochemical Properties

Protodioscin interacts with various enzymes, proteins, and other biomolecules. It is thought to achieve its effects primarily through causing an increase in androgen receptor immunoreactivity, meaning it increases the concentration of androgen receptors in cells, causing the organism to become more sensitive to androgens like testosterone and dihydrotestosterone (DHT) .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of human osteosarcoma cells through the upregulation of apoptotic-related proteins and mitophagy-related proteins . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. While the exact mechanism has not been clearly established, it has been demonstrated to trigger the release of nitric oxide in corpus cavernosum tissue . It also produces statistically significant increases in the levels of the hormones testosterone, dihydrotestosterone, and dehydroepiandrosterone in animal studies .

Temporal Effects in Laboratory Settings

It has been shown to have significant inhibitory effects on the growth of human osteosarcoma cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on mouse pulmonary fibrosis, this compound decreased the levels of fibrosis markers and oxidative stress markers at high, medium, and low doses .

Transport and Distribution

It has been shown to modulate both auxin distribution and transport in the model plant Arabidopsis thaliana, causing an auxin accumulation in the region of root maturation .

Subcellular Localization

It has been shown to cause significant changes in the root system of Arabidopsis thaliana by interfering with the auxin transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of protodioscin involves complex organic reactions, typically starting from simpler steroidal saponins. The process often includes glycosylation reactions to attach sugar moieties to the steroid backbone. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources, such as Tribulus terrestris. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form . Advances in biotechnological methods, including the use of microbial fermentation, are also being explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Protodioscin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the double bonds in the steroidal structure, leading to different derivatives.

    Substitution: Substitution reactions, particularly at the glycosidic bonds, can produce analogs with varying biological properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products: The major products formed from these reactions include various glycosylated derivatives and oxidized forms of this compound, each with distinct biological activities.

Scientific Research Applications

Protodioscin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Protodioscin is unique among steroidal saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:

    Diosgenin: Another steroidal saponin with anti-inflammatory and anti-cancer properties.

    Sarsasapogenin: Known for its neuroprotective and anti-inflammatory effects.

    Yamogenin: Exhibits anti-inflammatory and anti-cancer activities.

This compound stands out due to its potent proerectile effects and its ability to modulate androgen receptors, making it a valuable compound in both research and therapeutic contexts .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTJOONKWUXEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101099899
Record name β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1049.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Protodioscin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

161659-81-0, 55056-80-9
Record name β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161659-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protodioscin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

190 - 192 °C
Record name Protodioscin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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